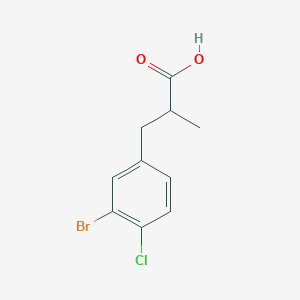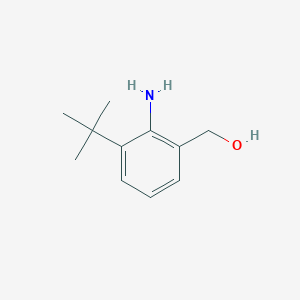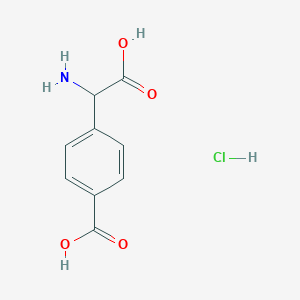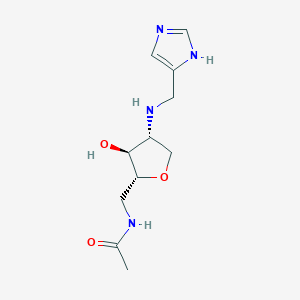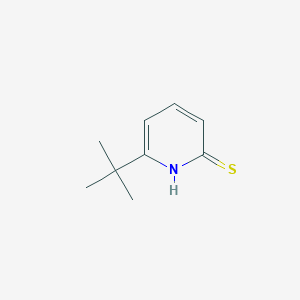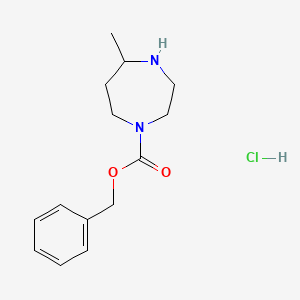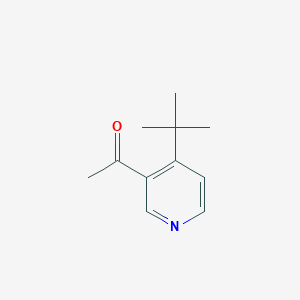
4-Chloro-7-methoxyquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-methoxyquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 7th position, and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinoline-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7-methoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-7-methoxyquinoline-6-carboxylic acid.
Reduction: 4-Chloro-7-methoxyquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-7-methoxyquinoline-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including tyrosine kinase inhibitors like lenvatinib.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell signaling, growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: Similar structure but with an amide group instead of an aldehyde group.
4-Chloro-7-methoxyquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Chloro-7-methoxyquinoline-6-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11-5-10-8(4-7(11)6-14)9(12)2-3-13-10/h2-6H,1H3 |
InChI Key |
JDTVAPVAHILTFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


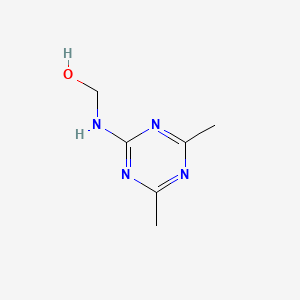


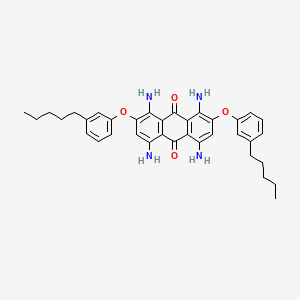
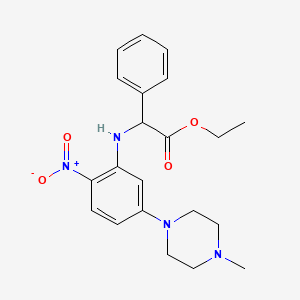
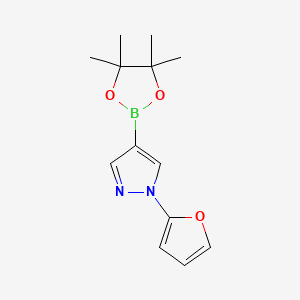
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
